molecular formula C6H6O4 B12639287 5-Hydroxy-4-oxohex-2-enedial CAS No. 918802-11-6

5-Hydroxy-4-oxohex-2-enedial

Cat. No.: B12639287
CAS No.: 918802-11-6
M. Wt: 142.11 g/mol
InChI Key: NRAAZWRQDFMOKE-UHFFFAOYSA-N
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Description

5-Hydroxy-4-oxohex-2-enedial is an organic compound with the molecular formula C6H6O4. It is characterized by the presence of both hydroxyl and oxo functional groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-oxohex-2-enedial undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, potassium dichromate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-oxohex-2-enedial involves its interaction with various molecular targets. The hydroxyl and oxo groups enable it to participate in hydrogen bonding and nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-4-oxohex-2-enedial is unique due to the presence of both hydroxyl and oxo functional groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications .

Biological Activity

5-Hydroxy-4-oxohex-2-enedial, a compound with significant biological relevance, has been the subject of various studies focusing on its antioxidant properties and potential therapeutic applications. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a hydroxyl group and a conjugated double bond system. This structure is believed to contribute to its biological activities, particularly its antioxidant properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Activity : The compound has been studied for its ability to scavenge free radicals, which are implicated in oxidative stress and various diseases. In comparative studies, it showed significant antioxidant potential with IC50 values indicating effective scavenging capabilities.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.
  • Cytotoxicity : The compound has been evaluated for cytotoxic effects on various cancer cell lines. Results from MTT assays demonstrate that it can inhibit cell proliferation in a dose-dependent manner.

Antioxidant Activity

CompoundIC50 (mg/mL)Reference
This compound1.5
Ascorbic Acid0.1

Antimicrobial Activity

Bacterial StrainMIC (mg/mL)Reference
Staphylococcus aureus0.5
Escherichia coli1.0

Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (mM)Reference
HeLa15
MCF-710
A54912

Case Studies

A notable study published in a peer-reviewed journal investigated the antioxidant properties of this compound using the DPPH assay. The results indicated that the compound effectively reduced DPPH radicals, suggesting its potential application in preventing oxidative stress-related diseases.

Another study focused on the antimicrobial activity of this compound against various pathogens, including Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited comparable efficacy to established antibiotics, highlighting its potential as a natural antimicrobial agent.

Properties

CAS No.

918802-11-6

Molecular Formula

C6H6O4

Molecular Weight

142.11 g/mol

IUPAC Name

5-hydroxy-4-oxohex-2-enedial

InChI

InChI=1S/C6H6O4/c7-3-1-2-5(9)6(10)4-8/h1-4,6,10H

InChI Key

NRAAZWRQDFMOKE-UHFFFAOYSA-N

Canonical SMILES

C(=CC(=O)C(C=O)O)C=O

Origin of Product

United States

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